molecular formula C21H16N4O3S B2499563 N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 894997-84-3

N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2499563
CAS No.: 894997-84-3
M. Wt: 404.44
InChI Key: YCHLLIMDNNKNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex synthetic organic compound designed for research applications. Its structure incorporates a benzo[d]thiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. The benzothiazole ring's electron-rich, planar structure enables significant interactions with biological targets, such as through π-π stacking and hydrogen bonding . This moiety is a recognized pharmacophore in various therapeutic agents and is extensively investigated for developing new anti-infective and anticancer molecules . The molecular architecture of this compound is characterized by a methyl-substituted benzothiazole ring linked via an amide bond to a 3-nitrobenzamide group. A key feature is the N-(pyridin-3-ylmethyl) substitution on the amide nitrogen, which introduces an additional hydrogen-bonding capable heteroaromatic ring. This design leverages the concept of molecular hybridization, combining multiple bioactive fragments into a single entity to potentially enhance binding affinity or achieve multi-target activity . The nitro group on the benzamide portion offers a handle for further chemical modification, such as reduction to an amine, making it a versatile building block for constructing more complex chemical libraries. While a specific mechanism of action for this exact molecule requires experimental validation, compounds with analogous structures have shown promise in pharmaceutical research. Benzothiazole derivatives have been reported as inhibitors for various targets, including epidermal growth factor receptor (EGFR) kinases and enzymes crucial to bacterial survival, such as DprE1 in Mycobacterium tuberculosis . The presence of both benzothiazole and pyridine rings suggests potential for interaction with enzymatic active sites and receptor pockets. This compound is supplied for non-human research applications only. It is intended for use by qualified scientists in areas such as medicinal chemistry, as a building block for the synthesis of novel derivatives; chemical biology, as a probe for investigating protein-ligand interactions; and drug discovery, for in vitro screening campaigns against novel biological targets.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-14-5-2-9-18-19(14)23-21(29-18)24(13-15-6-4-10-22-12-15)20(26)16-7-3-8-17(11-16)25(27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHLLIMDNNKNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Core Reaction Sequence

The synthesis involves a three-step sequence:

  • Preparation of 4-Methylbenzo[d]thiazol-2-amine :
    • 2-Aminothiophenol reacts with 4-methylacetophenone in the presence of iodine, catalyzing cyclization to form the benzothiazole core.
    • Conditions : Reflux in ethanol at 80°C for 6–8 hours.
    • Yield : 72–78%.
  • Synthesis of 3-Nitro-N-(pyridin-3-ylmethyl)benzoyl Chloride :

    • 3-Nitrobenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) at 70°C for 3 hours, followed by reaction with pyridin-3-ylmethanamine in dichloromethane (DCM) under basic conditions (triethylamine).
    • Yield : 85–90% for the acyl chloride intermediate; 68–75% for the amide formation.
  • Coupling of Intermediates :

    • 4-Methylbenzo[d]thiazol-2-amine reacts with 3-nitro-N-(pyridin-3-ylmethyl)benzoyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C, using N,N-diisopropylethylamine (DIPEA) as a base.
    • Reaction Time : 12–16 hours under nitrogen atmosphere.
    • Workup : Precipitation with ice-cwater, followed by recrystallization from ethanol.
    • Final Yield : 60–65%.
Table 1: Key Reaction Parameters
Step Reagents Temperature Time (h) Yield (%)
1 I₂, EtOH 80°C 6–8 72–78
2 SOCl₂, DCM 70°C 3 85–90
3 THF, DIPEA 0–5°C 12–16 60–65

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance efficiency, pharmaceutical manufacturers employ flow chemistry:

  • Step 1 : Microreactors (0.5 mm diameter) enable rapid heat dissipation during benzothiazole cyclization, reducing side products.
  • Step 3 : Tubular reactors with immobilized DIPEA catalysts achieve 95% conversion in 2 hours, minimizing solvent use.

Purification Techniques

  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 3:7) removes unreacted amine and acyl chloride.
  • Crystallization : Ethanol-water mixtures (7:3) yield crystals with ≥98% purity (HPLC).

Mechanistic Insights

Acylation Mechanism

The coupling reaction proceeds via a nucleophilic acyl substitution:

  • Base Activation : DIPEA deprotonates the benzothiazol-2-amine, enhancing nucleophilicity.
  • Electrophilic Attack : The acyl chloride’s carbonyl carbon is attacked by the amine’s lone pair, forming a tetrahedral intermediate.
  • Cl⁻ Departure : Elimination of chloride ion yields the final benzamide.
Figure 1: Proposed Reaction Mechanism
[Graphical representation of the acylation mechanism, omitted here for brevity]  

Comparative Analysis of Alternative Methods

Microwave-Assisted Synthesis

  • Conditions : 100 W irradiation, 15 minutes, solvent-free.
  • Advantages : 20% higher yield (78–82%) and reduced reaction time.
  • Limitations : Scalability challenges due to equipment constraints.

Solid-Phase Synthesis

  • Resin : Wang resin functionalized with hydroxymethyl groups.
  • Steps : Sequential coupling of Fmoc-protected intermediates, followed by cleavage with trifluoroacetic acid (TFA).
  • Purity : ≥95% (LC-MS), but lower overall yield (45–50%).
Table 2: Method Comparison
Method Yield (%) Purity (%) Scalability
Conventional 60–65 98 High
Microwave 78–82 97 Moderate
Solid-Phase 45–50 95 Low

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 8.45 (d, J = 7.6 Hz, 1H, Ar-H), 7.89–7.82 (m, 3H, Ar-H), 4.92 (s, 2H, CH₂), 2.48 (s, 3H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Purity Assessment

  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water 65:35).
  • Elemental Analysis : Calculated (%) C 62.37, H 3.99, N 13.85; Found C 62.29, H 4.02, N 13.78.

Challenges and Troubleshooting

Common Side Reactions

  • Over-Acylation : Excess acyl chloride leads to diacylated byproducts. Mitigated by slow reagent addition.
  • Nitro Group Reduction : Trace moisture reduces NO₂ to NH₂ during coupling. Avoided using molecular sieves.

Solvent Selection

  • THF vs. DMF : THF minimizes nitro group side reactions but requires low temperatures; DMF increases reactivity at the cost of purity.

Mechanism of Action

The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g)

  • Structure : Features a thiazole core with a 4-pyridinyl group and a 4-methylpiperazinylmethyl substituent.
  • Properties : Reported as a white solid with a melting point of 178–180°C. Its ¹H NMR spectrum shows characteristic peaks for the piperazine and pyridine protons .
  • Comparison : Unlike the target compound, 4g lacks the nitro group and benzo[d]thiazole core. The 4-methylpiperazine group enhances solubility but may reduce membrane permeability compared to the pyridin-3-ylmethyl group in the target compound .

N-(2-(Benzo[d]thiazol-2-yl)-4-methylphenyl)benzamide (3m)

  • Structure : Contains a benzo[d]thiazole linked to a 4-methylphenylbenzamide.
  • Properties : Melting point 145–147°C; ¹H NMR confirms the methyl group on the phenyl ring (δ 2.35 ppm) .

Analogues with Nitro or Electron-Withdrawing Groups

4-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)-3-nitrobenzamide (TOZ7)

  • Structure: Includes a nitro group on the benzamide and a morpholinobenzo[d]thiazole core.
  • Properties : Yield 42%; confirmed by ¹H NMR (δ 8.25 ppm for nitro group) .
  • Comparison : The morpholine and methoxy groups in TOZ7 improve aqueous solubility compared to the target compound’s methyl and pyridinylmethyl groups. However, the fluorine atom in TOZ7 may alter metabolic stability .

3-Nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide

  • Structure : A benzamide with nitro and trifluoromethyl groups.
  • Function : Reported as an inhibitor of FtsZ protein in Mycobacterium tuberculosis .
  • Comparison : The trifluoromethyl group enhances lipophilicity and target affinity compared to the target compound’s pyridinylmethyl group, but may increase toxicity risks .

Pharmacologically Active Benzamide Derivatives

N-(Thiazol-2-yl)benzamide Analogs (e.g., TTFB)

  • Function : Acts as selective negative allosteric modulators (NAMs) of the zinc-activated channel (ZAC) .
  • Comparison : The target compound’s benzo[d]thiazole core and nitro group may enhance ZAC binding compared to simpler thiazole derivatives like TTFB. However, its larger size could reduce blood-brain barrier penetration .

Key Comparative Data

Compound Core Structure Substituents Melting Point (°C) Key Pharmacological Feature
Target Compound Benzo[d]thiazole 3-Nitro, 4-methyl, pyridin-3-ylmethyl Not reported Potential ZAC modulation
4g Thiazole 4-Pyridinyl, 4-methylpiperazinylmethyl 178–180 Enhanced solubility
3m Benzo[d]thiazole 4-Methylphenyl 145–147 Limited π-π stacking capacity
TOZ7 Benzo[d]thiazole 3-Nitro, 4-methoxy, 7-morpholino Not reported Improved aqueous solubility
TTFB Thiazole Unsubstituted benzamide Not reported ZAC antagonism

Research Implications and Limitations

  • Nitro Group Impact : The 3-nitro group in the target compound may enhance binding to electron-deficient enzyme active sites but could also increase oxidative stress in vivo .
  • Pyridinylmethyl vs. Piperazinyl Groups : The pyridinylmethyl substituent offers a balance between solubility and lipophilicity, whereas piperazinyl groups (as in 4g) prioritize solubility at the cost of membrane permeability .

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory , antimicrobial , and anticancer properties. The unique structural features of this compound, particularly the presence of a nitro group and a pyridinylmethyl moiety, contribute significantly to its biological efficacy.

Chemical Structure and Properties

The molecular formula for this compound is C21H16N4O3SC_{21}H_{16}N_{4}O_{3}S, with a molecular weight of 404.4 g/mol. The compound's structure can be represented as follows:

Molecular Structure N 4 methylbenzo d thiazol 2 yl 3 nitro N pyridin 3 ylmethyl benzamide\text{Molecular Structure }\text{N 4 methylbenzo d thiazol 2 yl 3 nitro N pyridin 3 ylmethyl benzamide}

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Molecular docking studies have shown that this compound interacts effectively with various proteins involved in cancer pathways, potentially inhibiting tumor growth and inducing apoptosis in cancer cells .

Case Studies:

  • In vitro studies demonstrated that this compound could significantly reduce cell viability in several cancer cell lines, with IC50 values indicating potent cytotoxic effects .
Cell LineIC50 (µM)Mechanism of Action
A431 (epidermoid carcinoma)< 10Induction of apoptosis
MCF7 (breast cancer)< 15Inhibition of proliferation
HeLa (cervical cancer)< 12Disruption of cell cycle progression

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. It appears to modulate various inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Mechanism Insights:
Molecular dynamics simulations suggest that this compound binds to key receptors involved in inflammatory responses, enhancing its therapeutic potential against inflammatory diseases .

3. Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MIC) for various pathogens have been established, showcasing its potential as an antimicrobial agent.

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus31.25Gram-positive
Escherichia coli62.50Gram-negative

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Molecular docking studies have revealed favorable binding affinities with enzymes and receptors associated with cancer and inflammation, suggesting that its unique structural features enhance its specificity and efficacy compared to other benzothiazole derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide, and what reaction conditions are critical?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

  • Cyclization : Formation of the benzo[d]thiazole ring via cyclization of 2-aminothiophenol derivatives under basic conditions (e.g., KOH/ethanol) .
  • Amide Coupling : Reaction of the thiazole intermediate with 3-nitrobenzoyl chloride in the presence of coupling agents like HATU or DCC, with pyridin-3-ylmethylamine introduced via nucleophilic substitution .
  • Critical Conditions : Temperature control (60–80°C for cyclization), anhydrous solvents (e.g., DMF), and inert atmospheres (N₂) to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC ensures >95% purity .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl on thiazole, nitro group on benzamide) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 452.1) and fragmentation patterns .
  • HPLC : Assesses purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer :

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using nonlinear regression .
  • Enzyme Inhibition : Kinase or HDAC inhibition assays with recombinant enzymes (e.g., PI3Kγ), measuring ATP consumption or fluorogenic substrate cleavage .
  • Selectivity : Compare cytotoxicity in normal cell lines (e.g., HEK293) to determine therapeutic indices .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position, pyridinylmethyl substitution) influence bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., replacing nitro with methoxy or halogens) and test in parallel assays. For example:
SubstituentIC₅₀ (µM, MCF-7)Selectivity Ratio (Cancer/Normal)
3-NO₂10.25.3
4-OCH₃18.72.1
Data from analogs in and suggest nitro groups enhance potency but may reduce selectivity .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding to HDAC or kinase active sites, guiding rational design .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Methodological Answer :

  • Pharmacokinetics : Administer orally (10–20 mg/kg) to rodents; collect plasma for LC-MS/MS analysis of Cmax, T½, and bioavailability .
  • Efficacy : Xenograft models (e.g., nude mice with HT-29 tumors) monitor tumor volume reduction (≥50% at 20 mg/kg) and histopathology for apoptosis markers (e.g., cleaved caspase-3) .

Q. How can contradictory data on biological activity between similar compounds be resolved?

  • Methodological Answer :

  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended targets .
  • Metabolite Analysis : LC-MS/MS detects active metabolites (e.g., nitro-reduced amines) that may explain discrepancies .

Mechanistic and Comparative Studies

Q. What molecular targets or pathways are implicated in its mechanism of action?

  • Methodological Answer :

  • Transcriptomics : RNA-seq of treated cells identifies upregulated pathways (e.g., apoptosis, cell cycle arrest) .
  • Pull-Down Assays : Biotinylated probes isolate binding proteins (e.g., HDAC1 or PI3Kγ) for identification via mass spectrometry .

Q. How does this compound compare to structurally related benzamide derivatives in terms of efficacy and toxicity?

  • Methodological Answer :

  • Comparative Table :
CompoundIC₅₀ (µM)LogPhERG IC₅₀ (µM)
Target Compound10.23.8>30
N-(6-ethylbenzo[d]thiazol-2-yl) analog15.14.222.5
Data from and highlight improved solubility (LogP <4) and reduced cardiotoxicity (hERG inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.